molecular formula C19H22N4O3S B11012490 2-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11012490
M. Wt: 386.5 g/mol
InChI Key: WLUFPTYDKQNDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, an isoquinoline moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Construction of the Isoquinoline Moiety: This step often involves the use of cyclization reactions and may require catalysts to facilitate the process.

    Coupling Reactions: The final step involves coupling the thiadiazole and isoquinoline fragments under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It could be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism by which 2-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects is likely complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties that make it particularly valuable for certain applications, such as targeted drug development or the creation of advanced materials.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C19H22N4O3S/c1-12(2)10-16-21-22-19(27-16)20-17(24)15-11-23(8-9-26-3)18(25)14-7-5-4-6-13(14)15/h4-7,11-12H,8-10H2,1-3H3,(H,20,22,24)

InChI Key

WLUFPTYDKQNDJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.